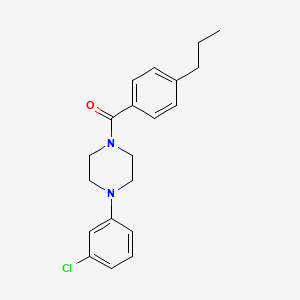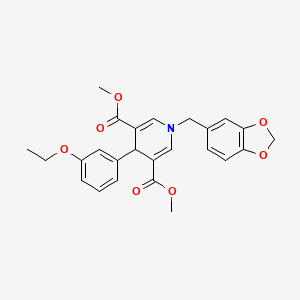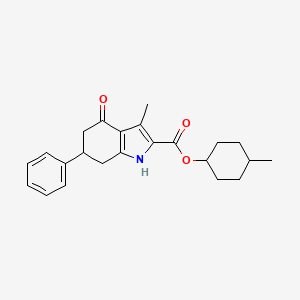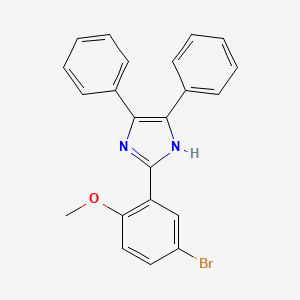
1-(3-chlorophenyl)-4-(4-propylbenzoyl)piperazine
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(4-propylbenzoyl)piperazine, commonly known as CPP, is a chemical compound that belongs to the class of piperazine derivatives. CPP has been widely studied for its potential application in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
CPP acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor and preventing the influx of calcium ions into the postsynaptic neuron. This results in a reduction in the amplitude of excitatory postsynaptic currents and a decrease in the magnitude of long-term potentiation (LTP), a cellular mechanism underlying learning and memory processes.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects in animal models. Studies have demonstrated that CPP can induce behavioral changes, such as hyperactivity, stereotypy, and convulsions. CPP can also modulate the release of neurotransmitters, such as dopamine, serotonin, and acetylcholine, and alter the activity of brain regions involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to modulate synaptic plasticity and learning and memory processes, and its potential application in the study of neurological disorders and drug addiction. However, CPP also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
CPP has the potential to be a valuable tool for further research in the field of neuroscience. Some possible future directions for research include the development of new analogs with improved potency and selectivity, the investigation of the role of the NMDA receptor in neurological disorders, such as Alzheimer's disease and schizophrenia, and the exploration of the potential therapeutic applications of CPP and related compounds.
Applications De Recherche Scientifique
CPP has been extensively studied for its potential application in scientific research, particularly in the field of neuroscience. CPP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the NMDA receptor, CPP can modulate the activity of neural circuits and alter synaptic transmission, leading to changes in behavior and cognition.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-2-4-16-7-9-17(10-8-16)20(24)23-13-11-22(12-14-23)19-6-3-5-18(21)15-19/h3,5-10,15H,2,4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXGVSZGEADLGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-butylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4713316.png)
![methyl 2-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4713323.png)

![5-ethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4713331.png)
![N-(3,5-dimethoxyphenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4713338.png)
![5-(5-{[1-(4-iodophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4713345.png)
![N-cyclohexyl-2-[4-(2-fluorophenyl)-1-piperazinyl]propanamide](/img/structure/B4713367.png)
![2-(4-chloro-2-methylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4713378.png)


![N-[(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B4713395.png)

![5-{[(2-ethoxyphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide](/img/structure/B4713418.png)